(E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a carboxyethyl group attached to the phenyl ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-(2-carboxyethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(4-Methoxyphenyl)acrylic acid: This compound has a methoxy group instead of a carboxyethyl group, leading to different chemical and biological properties.
(E)-3-(3-(4-Hydroxyphenyl)acrylic acid: The presence of a hydroxy group can significantly alter the reactivity and applications of the compound.
Uniqueness
(E)-3-(3-(2-Carboxyethyl)phenyl)acrylic acid is unique due to its specific structural features, such as the carboxyethyl group and the acrylic acid moiety
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-[3-(2-carboxyethenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-4,6,8H,5,7H2,(H,13,14)(H,15,16) |
InChI Key |
KKTGVOXWZJHLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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